3-Iodo-2-phenoxypyridine

Overview

Description

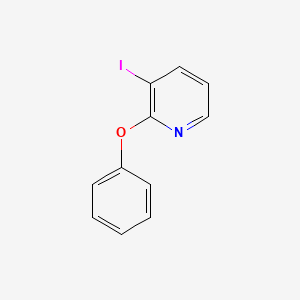

3-Iodo-2-phenoxypyridine is a heterocyclic organic compound with the molecular formula C11H8INO. It is characterized by the presence of an iodine atom at the third position and a phenoxy group at the second position of the pyridine ring. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-phenoxypyridine typically involves the iodination of 2-phenoxypyridine. One common method is the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring. The reaction conditions often include solvents like acetonitrile or dichloromethane and may require the presence of a catalyst to enhance the reaction efficiency .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction parameters and yields. This method often employs hypervalent iodine(III) reagents to facilitate the iodination process .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-phenoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phenoxypyridines can be obtained.

Coupling Products: Biaryl compounds are the major products formed through coupling reactions.

Scientific Research Applications

3-Iodo-2-phenoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-2-phenoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and phenoxy group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

- 2-Iodo-phenoxypyridine

- 4-Iodo-phenoxypyridine

- 3-Iodo-pyridine

Comparison: 3-Iodo-2-phenoxypyridine is unique due to the specific positioning of the iodine and phenoxy groups, which confer distinct chemical reactivity and biological activity compared to its isomers and analogs. For instance, 2-Iodo-phenoxypyridine and 4-Iodo-phenoxypyridine have different substitution patterns, leading to variations in their chemical behavior and applications .

Biological Activity

3-Iodo-2-phenoxypyridine is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, including its potential as a herbicide and its effects on different biological systems.

Overview of this compound

This compound is a phenoxypyridine derivative characterized by the presence of an iodine atom at the 3-position of the pyridine ring. This structural modification is significant as it influences the compound's biological properties, including herbicidal and antifungal activities.

Herbicidal Activity

Recent studies have highlighted the herbicidal potential of phenoxypyridine derivatives, including this compound. The compound has shown promising results against several weed species. For instance, it demonstrated a 100% inhibition rate against Digitaria sanguinalis, Echinochloa crus-galli, and Setaria viridis when applied at a dose of 60 g ai/ha . These findings suggest that this compound could be developed into an effective post-emergence herbicide, particularly for crops like rice, where it exhibited minimal toxicity .

Antifungal Activity

In addition to herbicidal properties, this compound has been evaluated for antifungal activity. A study focusing on related phenoxypyridine compounds indicated that modifications at specific positions on the pyridine ring can significantly enhance antifungal efficacy. While specific data on this compound's antifungal activity remains limited, related compounds have shown promising results against various fungal pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. The introduction of electron-withdrawing groups, such as iodine at the 3-position, has been shown to enhance herbicidal activity. The SAR analysis indicates that substituents at different positions on the pyridine ring can lead to variations in biological activity, providing insights for further optimization of this class of compounds .

Case Study: Herbicidal Efficacy

A field trial conducted to assess the herbicidal efficacy of this compound revealed that it effectively controlled weed growth in rice fields. The trial reported a significant reduction in weed biomass compared to untreated controls, supporting its potential use in agricultural practices .

| Weed Species | Inhibition Rate (%) | Application Rate (g ai/ha) |

|---|---|---|

| Digitaria sanguinalis | 100 | 60 |

| Echinochloa crus-galli | 100 | 60 |

| Setaria viridis | 100 | 60 |

Research Findings: Antifungal Potential

While specific studies on this compound's antifungal properties are sparse, related compounds have shown significant antifungal activities with minimum inhibitory concentrations (MICs) ranging from 3.05 to 12.26 μM against various fungi. This suggests that further exploration into the antifungal capabilities of this compound could yield valuable insights and applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Iodo-2-phenoxypyridine?

- Methodological Answer : The synthesis typically involves iodination of a pre-functionalized pyridine scaffold. For example, direct electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) can introduce iodine at the 3-position. The phenoxy group at the 2-position may be installed via nucleophilic aromatic substitution (SNAr) using phenol under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperatures (60–100°C) and solvent choices (polar aprotic solvents like DMF or DMSO) are critical to minimize byproducts .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Safety protocols for handling iodine reagents (e.g., corrosive and toxic hazards) must align with GHS guidelines .

Q. How can researchers purify this compound effectively?

- Methodological Answer : Post-synthesis purification often combines column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Solvent selection for recrystallization (e.g., ethanol/water mixtures) depends on solubility profiles. Melting point analysis (e.g., target range 88–92°C for analogous iodo-pyridines) confirms purity .

- Troubleshooting : If impurities persist, consider activated charcoal treatment or preparative HPLC for polar byproducts.

Q. What stability and storage conditions are recommended for this compound?

- Methodological Answer : Store in amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent iodine dissociation or oxidative degradation. Stability tests under accelerated conditions (40°C/75% relative humidity) can predict shelf life. Avoid exposure to light, moisture, and strong acids/bases, which may cleave the phenoxy group .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom at the 3-position serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura or Ullmann reactions). Steric and electronic effects from the adjacent phenoxy group can modulate reactivity. For example, the electron-withdrawing phenoxy group may enhance oxidative addition rates in Pd(0)-catalyzed systems. Compare coupling efficiencies using ligands like XPhos or SPhos and track yields via GC-MS .

- Data Contradictions : Conflicting reports on reaction yields may arise from solvent polarity (e.g., DMF vs. THF) or iodide dissociation under harsh conditions. Validate reaction pathways using DFT calculations or isotopic labeling .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows distinct aromatic signals: the phenoxy protons (δ 6.8–7.4 ppm) and pyridine protons (δ 8.1–8.5 ppm). ¹³C NMR confirms iodine’s deshielding effect on adjacent carbons.

- Mass Spectrometry : High-resolution MS (ESI+) should match the molecular ion [M+H]⁺ (calculated for C₁₁H₉INO: 314.96 g/mol). Fragmentation patterns (e.g., loss of I•) aid structural confirmation .

- Challenges : Overlapping signals in crowded aromatic regions may require 2D NMR (COSY, HSQC) for unambiguous assignment.

Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points, solubility) for this compound?

- Methodological Answer : Cross-validate data using orthogonal methods. For example:

- Melting Point : Compare differential scanning calorimetry (DSC) with traditional capillary methods.

- Solubility : Use shake-flask experiments in multiple solvents (e.g., DMSO, ethanol) and quantify via UV-Vis spectroscopy.

Properties

IUPAC Name |

3-iodo-2-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVIVAQZNSROHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.